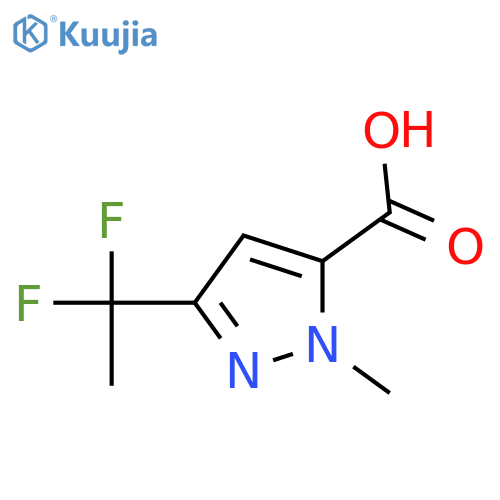

Cas no 1024599-54-9 (3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

1024599-54-9 structure

商品名:3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

CAS番号:1024599-54-9

MF:C7H8F2N2O2

メガワット:190.147428512573

MDL:MFCD20659947

CID:5097150

PubChem ID:129927653

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- PS-20029

- 5-(1,1-difluoroethyl)-2-methylpyrazole-3-carboxylic acid

- F86249

- starbld0038061

- EN300-1934236

- MFCD20659947

- 1024599-54-9

-

- MDL: MFCD20659947

- インチ: 1S/C7H8F2N2O2/c1-7(8,9)5-3-4(6(12)13)11(2)10-5/h3H,1-2H3,(H,12,13)

- InChIKey: SIPMJADQNKTEIT-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C(O)=O)=CC(C(F)(F)C)=N1

計算された属性

- せいみつぶんしりょう: 190.05538383g/mol

- どういたいしつりょう: 190.05538383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 55.1Ų

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1934236-2.5g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

1024599-54-9 | 2.5g |

$2771.0 | 2023-09-17 | ||

| Enamine | EN300-1934236-0.5g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

1024599-54-9 | 0.5g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1934236-1.0g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

1024599-54-9 | 1g |

$1658.0 | 2023-05-31 | ||

| Enamine | EN300-1934236-0.25g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

1024599-54-9 | 0.25g |

$1300.0 | 2023-09-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA899-5G |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

1024599-54-9 | 97% | 5g |

¥ 18,493.00 | 2023-04-07 | |

| abcr | AB596674-500mg |

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid; . |

1024599-54-9 | 500mg |

€1138.10 | 2024-07-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA899-5g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

1024599-54-9 | 97% | 5g |

¥18492.0 | 2024-04-26 | |

| Ambeed | A1390864-500mg |

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

1024599-54-9 | 97% | 500mg |

$884.0 | 2024-08-02 | |

| Aaron | AR0205O1-250mg |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

1024599-54-9 | 97% | 250mg |

$428.00 | 2025-02-13 | |

| Enamine | EN300-1934236-10g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

1024599-54-9 | 10g |

$6082.0 | 2023-09-17 |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

3. Book reviews

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

1024599-54-9 (3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1024599-54-9)3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/500mg/1g

価格 ($):299.0/478.0/796.0/1192.0